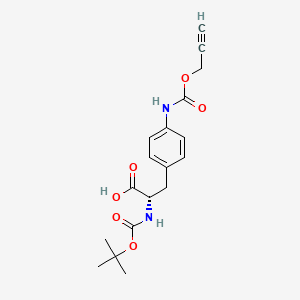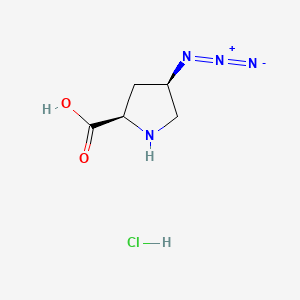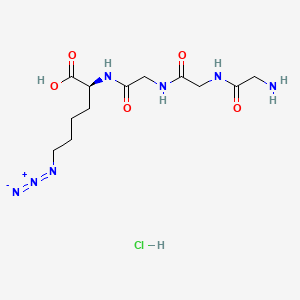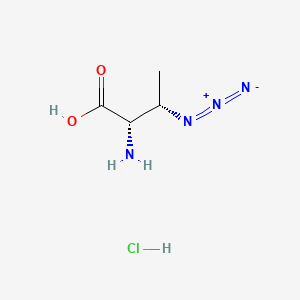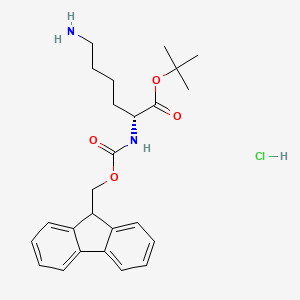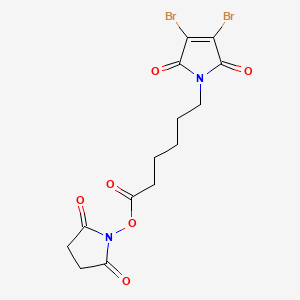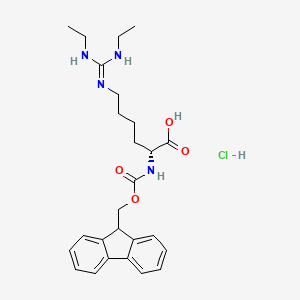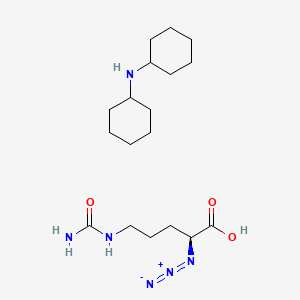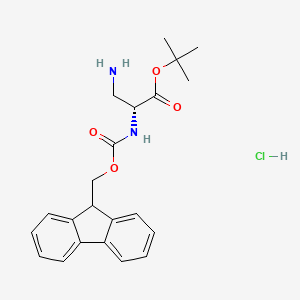
Fmoc-D-Dap-OtBu HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-Dap-OtBu HCl: is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of the amino acid 2,3-diaminopropanoic acid, which is protected by the fluorenylmethyloxycarbonyl group at the amino terminus and the tert-butyl group at the carboxyl terminus. The hydrochloride salt form enhances its solubility and stability. This compound is widely used in solid-phase peptide synthesis due to its ability to protect functional groups during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dap-OtBu HCl involves several steps:
Protection of the Amino Group: The amino group of 2,3-diaminopropanoic acid is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution.
Protection of the Carboxyl Group: The carboxyl group is protected by reacting with tert-butyl alcohol in the presence of a strong acid like hydrochloric acid.
Formation of the Hydrochloride Salt: The final product is converted into its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2,3-diaminopropanoic acid are subjected to protection reactions using industrial-grade reagents and solvents.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for use in peptide synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: Fmoc-D-Dap-OtBu HCl undergoes deprotection reactions to remove the fluorenylmethyloxycarbonyl and tert-butyl protecting groups.
Substitution Reactions: The compound can participate in substitution reactions where the protected amino group is replaced by other functional groups.
Common Reagents and Conditions:
Piperidine: Used for the removal of the fluorenylmethyloxycarbonyl group.
Trifluoroacetic Acid: Used for the removal of the tert-butyl group.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-D-Dap-OtBu HCl is extensively used in solid-phase peptide synthesis, which is a fundamental technique in the field of organic chemistry .
Biology: In biological research, this compound is used to synthesize peptides that are crucial for studying protein functions and interactions .
Medicine: In medicinal chemistry, it is used to develop peptide-based drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of Fmoc-D-Dap-OtBu HCl involves the protection and deprotection of functional groups during peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group, preventing unwanted reactions, while the tert-butyl group protects the carboxyl group . During the synthesis process, these protecting groups are selectively removed to allow the formation of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Lys-OtBu: Similar to Fmoc-D-Dap-OtBu HCl, this compound is used in peptide synthesis but has a different amino acid backbone.
Fmoc-Orn-OtBu: Another similar compound used in peptide synthesis with a different amino acid backbone.
Uniqueness: this compound is unique due to its specific amino acid backbone, which provides distinct properties and reactivity compared to other Fmoc-protected amino acids . This uniqueness makes it particularly useful in synthesizing peptides with specific structural and functional characteristics.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBNGRFPZAWXOM-FSRHSHDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
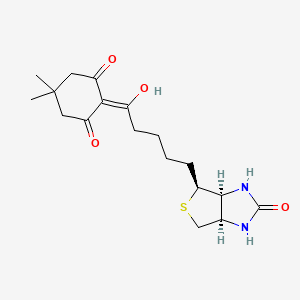
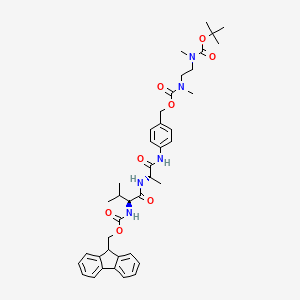
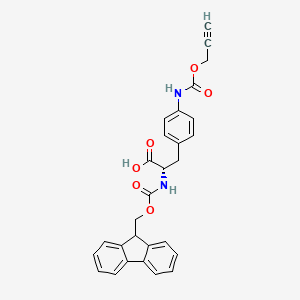
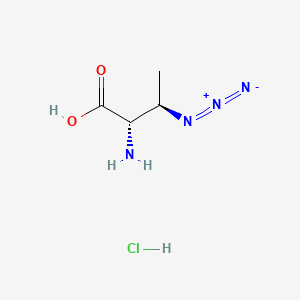
![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B6288528.png)
